(1R,2R)-1'-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Overview
Description
(1R,2R)-1’-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of functional groups, including a morpholine ring, a piperidine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1’-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable indene derivative and a piperidine derivative.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the spirocyclic core is replaced by a morpholine moiety.
Methylsulfonyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1’-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted morpholine or piperidine derivatives.
Scientific Research Applications
(1R,2R)-1’-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery programs.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (1R,2R)-1’-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar core structures but different functional groups.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine itself or its various substituted derivatives.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine and its substituted analogs.
Uniqueness
(1R,2R)-1’-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is unique due to its combination of a spirocyclic core with both morpholine and piperidine rings, as well as the presence of a methylsulfonyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(1R,2R)-1'-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-25(22,23)20-8-6-18(7-9-20)15-5-3-2-4-14(15)16(17(18)21)19-10-12-24-13-11-19/h2-5,16-17,21H,6-13H2,1H3/t16-,17+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSOCFXGCXAVEN-SJORKVTESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)C(C(C3=CC=CC=C23)N4CCOCC4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC2(CC1)[C@H]([C@@H](C3=CC=CC=C23)N4CCOCC4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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